4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-11(5)13-12(8-14)7-10(3)4/h9-14H,6-8H2,1-5H3 |
InChI Key |
ZCEPAOWNMKAABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methylpentan-2-amine with 1-Bromopentane
One common method for synthesizing 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol involves the reaction of 4-methylpentan-2-amine with 1-bromopentane. This reaction typically occurs under controlled conditions, often using solvents like ethanol and catalysts such as sodium hydroxide.
- Reactants: 4-methylpentan-2-amine, 1-bromopentane
- Solvent: Ethanol
- Catalyst: Sodium hydroxide
- Temperature and Concentration Control: Crucial for maximizing yield and purity
- The typical yield for this synthesis ranges from 70% to 90%, depending on the reaction conditions employed.
Chemical Properties and Structure
This compound has a molecular formula of C12H27NO and a molecular weight of approximately 201.35 g/mol, according to PubChem data. Its structure includes both an amino group and a hydroxyl group, contributing to its reactivity and potential applications.
Data Table: Synthesis Conditions
| Parameter | Description |
|---|---|
| Reactants | 4-methylpentan-2-amine, 1-bromopentane |
| Solvent | Ethanol |
| Catalyst | Sodium hydroxide |
| Yield | 70% to 90% |
| Temperature | Controlled |
| Concentration | Controlled |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-pentanone or 4-methylpentanal.
Reduction: Formation of a more saturated amine derivative.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights:
Backbone Variations: The target compound and 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol differ in the branching of the alkylamine substituent. Cyclohexyl-substituted analogs (e.g., 1248431-23-3) exhibit increased hydrophobicity and rigidity due to the aromatic ring, influencing solubility and interaction with biological targets .
Physical Properties: Esters like Methyl 4-((4-methylpentan-2-yl)amino)benzoate exist as yellow oils, contrasting with primary alcohols (e.g., the target compound), which may have higher polarity and water solubility . Pyridyl-substituted ligands (e.g., Ligand a) are solids used in asymmetric catalysis, leveraging their nitrogen lone pairs for metal coordination .
Applications: Ligand a demonstrates the role of amino alcohols in enantioselective hydrogenation, a key process in pharmaceutical synthesis . Cyclohexyl-substituted variants are flagged for safety risks (e.g., eye/skin irritation), necessitating stringent handling protocols in lab settings .
Research Findings and Data Tables
Table 1: NMR Data Comparison of Selected Amino Alcohols
Biological Activity
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol, with CAS number 1155073-68-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structural characteristics of this compound suggest it may interact with biological systems in unique ways due to its amine and alcohol functional groups, which are critical for biological activity.
Enzyme Inhibition
Recent studies have highlighted the role of this compound in inhibiting enzymes such as butyrylcholinesterase (BChE). In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against BChE, with some compounds demonstrating IC50 values lower than those of standard inhibitors like rivastigmine. For instance, certain derivatives exhibited IC50 values ranging from 4.33 µM to 8.52 µM, indicating a strong potential for therapeutic applications in neurodegenerative diseases where cholinesterase inhibition is beneficial .
Interaction with Nuclear Receptors
The compound's interaction with nuclear receptors has also been a focal point of research. Nuclear receptors are crucial for regulating gene expression in response to hormonal signals. The ability of this compound to act as a selective modulator suggests it may influence various physiological processes, including metabolism and cell differentiation .
Case Studies and Research Findings
-
Cholinesterase Inhibition Study :
- A study evaluated the inhibitory effects of various derivatives on BChE and acetylcholinesterase (AChE). The findings indicated that specific modifications to the molecular structure significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy against these enzymes .
- Nuclear Receptor Modulation :
Data Table: Biological Activity Overview
| Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Cholinesterase Inhibition | Butyrylcholinesterase | 4.33 - 8.52 | Stronger than rivastigmine in some derivatives |
| Nuclear Receptor Modulation | Various Nuclear Receptors | N/A | Potential for selective modulation |
Q & A
Basic: What safety protocols are essential when handling 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation: Work in a fume hood to avoid inhalation exposure.
- Hygiene Practices: Avoid eating/drinking in the lab. Wash hands thoroughly after handling and before breaks .
- Spill Management: Use inert absorbents (e.g., vermiculite) for spills and dispose of as hazardous waste.
- Storage: Store in a cool, dry area, segregated from incompatible agents like strong oxidizers .
Basic: What synthetic strategies are used to prepare this compound?
Methodological Answer:
- Key Steps:
- Amination: React 4-methylpentan-2-amine with a halogenated alcohol precursor (e.g., 4-methyl-2-bromo-pentan-1-ol) under basic conditions (e.g., K₂CO₃) in anhydrous THF .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Characterization: Confirm structure via H/C NMR (e.g., δ 1.2–1.5 ppm for methyl groups) and HRMS .
Advanced: How can enantioselective synthesis be achieved?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during the amination step .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic intermediate .
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
Advanced: How to resolve stereochemical contradictions in derivatives?
Methodological Answer:
- X-ray Crystallography: Determine absolute configuration via single-crystal analysis .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign stereochemistry .
- NOESY NMR: Identify spatial proximity of protons to confirm relative configuration .
Advanced: How do amino and hydroxyl groups affect nucleophilic substitution?
Methodological Answer:
- Competing Reactions: The hydroxyl group may act as a leaving group under acidic conditions, while the amino group can participate in intramolecular cyclization.
- Mitigation: Protect the hydroxyl group (e.g., as a TBS ether) before functionalizing the amino group .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
Basic: How to optimize reaction yields during amino group functionalization?
Methodological Answer:
- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions (e.g., oxidation) .
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation efficiency .
- Stoichiometry: Use a 1.2–1.5 molar excess of the nucleophile (e.g., alkyl halides) to drive reactions to completion .
Advanced: What computational methods predict biological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of compound-protein complexes .
Basic: What spectroscopic techniques are critical for structural analysis?
Methodological Answer:
- NMR: H NMR identifies protons near the amino group (δ 2.5–3.0 ppm), while C NMR confirms quaternary carbons .
- IR Spectroscopy: Detect O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H] with <5 ppm error .
Advanced: How to address discrepancies in reported biological activity?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293) and control compounds (e.g., cisplatin for cytotoxicity) .
- Metabolite Profiling: Perform LC-MS to identify degradation products that may affect activity .
- Data Normalization: Report IC values relative to internal standards to reduce inter-lab variability .
Advanced: How to suppress side reactions during synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
- Low-Temperature Techniques: Conduct reactions at –78°C (dry ice/acetone bath) to slow competing pathways .
- Additive Screening: Introduce crown ethers (e.g., 18-crown-6) to enhance regioselectivity in alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
